molecular formula C8H6N2O2 B3349481 Furo[2,3-b]pyridine-5-carboxamide CAS No. 220957-44-8

Furo[2,3-b]pyridine-5-carboxamide

Cat. No. B3349481
CAS RN: 220957-44-8
M. Wt: 162.15 g/mol
InChI Key: FCXDDALJFRQXFI-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carboxamide is a compound that has been identified in various studies. It has been mentioned as a potential treatment for cognitive deficits in schizophrenia . The compound is part of the furo-and thieno-pyridine carboxamide compounds .


Synthesis Analysis

The synthesis of furo[2,3-b]pyridine derivatives has been achieved through a carbene-catalyzed chemoselective reaction of unsymmetric enedials . Another study mentions the synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system .


Chemical Reactions Analysis

The chemical reactions involving Furo[2,3-b]pyridine-5-carboxamide have been studied. A carbene-catalyzed chemoselective reaction of unsymmetric enedials provides a concise access to bicyclic furo[2,3-b]pyrroles derivatives . Another study mentions a multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives .

Future Directions

The future directions of Furo[2,3-b]pyridine-5-carboxamide research could involve further exploration of its potential therapeutic uses. For instance, it has been identified as a potential treatment for cognitive deficits in schizophrenia . Additionally, its role as a Pim kinase inhibitor suggests potential applications in cancer treatment .

properties

IUPAC Name

furo[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXDDALJFRQXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443327
Record name Furo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220957-44-8
Record name Furo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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